methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate
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Description
Synthesis Analysis
The synthesis of related sulfonylamino benzoate derivatives typically involves multi-step chemical processes starting from basic aromatic compounds such as chlorobenzoic acid. For instance, Zhuo Chen et al. (2010) described a synthesis pathway for 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which shares a similar structural motif with our target compound. The process includes esterification, hydrazination, salt formation, cyclization, and subsequent conversion into sulfonyl chlorides followed by nucleophilic attack to yield the desired sulfonamides (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonylamino benzoate derivatives is characterized by their aromatic system, sulfonyl group, and amino linkage. The structure-activity relationship (SAR) studies, such as those conducted by R. Romagnoli et al. (2012), provide insights into how modifications at specific positions of the thiophene ring affect the molecule's biological activity. These studies underline the importance of the electron-withdrawing or -donating nature of substituents and their positions in determining the molecule's properties and interactions (Romagnoli et al., 2012).
Chemical Reactions and Properties
Sulfonylamino benzoate derivatives undergo various chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and cyclizations. The study by J. D. Prugh et al. (1991) on thieno[2,3-b]thiophene-2-sulfonamides highlights the influence of substituents on the molecule's reactivity and the potential for synthesizing topically active ocular hypotensive agents. These reactions are crucial for functionalizing the molecule and enhancing its biological or physical properties (Prugh et al., 1991).
Physical Properties Analysis
The physical properties of methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the molecular conformation. Studies on similar compounds, like those by Masaharu Kimura and S. Hourai (2005), can provide valuable information on how structural features affect the compound's physical characteristics. These properties are essential for understanding the compound's behavior in different environments and its application potential (Kimura & Hourai, 2005).
properties
IUPAC Name |
methyl 5-[(5-bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO4S2/c1-19-12(16)8-6-7(2-3-9(8)14)15-21(17,18)11-5-4-10(13)20-11/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQDJZKCWBHXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(5-bromothiophen-2-yl)sulfonyl]amino}-2-chlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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